molecular formula C20H14N4O3S2 B11150272 (5Z)-3-methyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11150272
M. Wt: 422.5 g/mol
InChI Key: YDEPQHQTZXHIOY-BOPFTXTBSA-N
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Description

(5Z)-3-METHYL-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-METHYL-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved by the cyclization of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the thiazolidinone core through a condensation reaction.

    Final Functionalization: The nitrophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: Various substituents on the aromatic rings can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would yield aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases, including infections and cancer.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them valuable in various applications.

Mechanism of Action

The mechanism of action of (5Z)-3-METHYL-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazolines: Studied for their anti-inflammatory and analgesic activities.

    Nitrophenyl Derivatives: Investigated for their antimicrobial properties.

Uniqueness

What sets (5Z)-3-METHYL-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and reactivity patterns. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H14N4O3S2/c1-22-19(25)17(29-20(22)28)11-14-12-23(15-7-3-2-4-8-15)21-18(14)13-6-5-9-16(10-13)24(26)27/h2-12H,1H3/b17-11-

InChI Key

YDEPQHQTZXHIOY-BOPFTXTBSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S

Origin of Product

United States

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